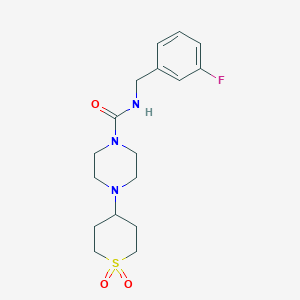
4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N-(3-fluorobenzyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N-(3-fluorobenzyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H24FN3O3S and its molecular weight is 369.46. The purity is usually 95%.
BenchChem offers high-quality 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N-(3-fluorobenzyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N-(3-fluorobenzyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds derived from piperazine carboxamides, similar to the chemical structure , have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit moderate to good activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, showcasing their potential in developing new antimicrobial agents (Jadhav et al., 2017).
Antimicrobial and Antitubercular Activities
Novel compounds with structures incorporating elements similar to the chemical have been synthesized and shown to possess significant antimicrobial activity. This includes potential applications in treating diseases caused by various bacterial and fungal pathogens. Additionally, some compounds have been identified with promising activity against Mycobacterium tuberculosis, indicating their potential role in antitubercular therapy (Babu et al., 2015).
Antipsychotic Potential
Benzamide derivatives, structurally related to the compound of interest, have been synthesized and evaluated for their potential as antipsychotic agents. These studies focus on the compounds' interactions with dopamine and serotonin receptors, crucial targets in the treatment of schizophrenia and other psychiatric disorders (Norman et al., 1996).
Synthesis and Evaluation of Enantiomers
Research has also been conducted on synthesizing and evaluating the enantiomers of compounds structurally similar to 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N-(3-fluorobenzyl)piperazine-1-carboxamide. These studies aim to understand the differences in antibacterial activities and pharmacological properties between the enantiomers, providing insights into the compound's potential therapeutic applications (Chu et al., 1991).
properties
IUPAC Name |
4-(1,1-dioxothian-4-yl)-N-[(3-fluorophenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O3S/c18-15-3-1-2-14(12-15)13-19-17(22)21-8-6-20(7-9-21)16-4-10-25(23,24)11-5-16/h1-3,12,16H,4-11,13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHFJZNUMDWWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)NCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

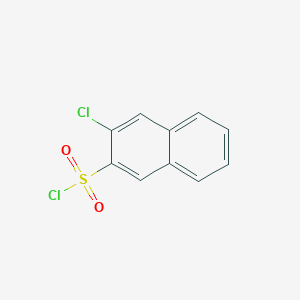
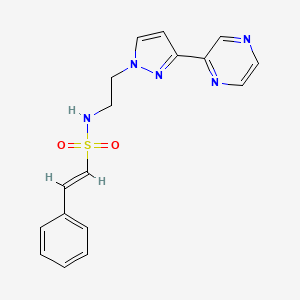
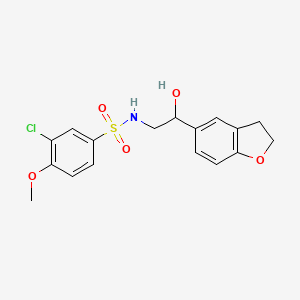
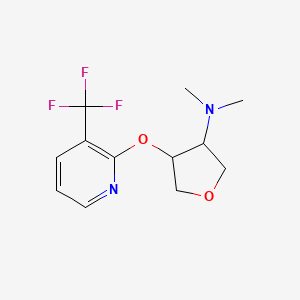
![4-[5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2617624.png)

![3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B2617627.png)
![2,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2617629.png)
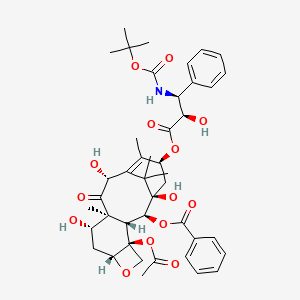
![N-(2-methoxyphenyl)-5-methyl-2-(methylthio)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2617634.png)
![8-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2617635.png)

![2-benzyl-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2617638.png)
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2617639.png)